molecular formula C26H24O5 B13127971 1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione CAS No. 80490-13-7

1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione

Cat. No.: B13127971
CAS No.: 80490-13-7
M. Wt: 416.5 g/mol
InChI Key: LJIJVORKSDFCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a tert-butyl group attached to a phenoxy ring, which is further connected to a dimethoxyanthracene-9,10-dione core. The unique structure of this compound makes it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-tert-butylphenol with an appropriate halogenated anthraquinone derivative under basic conditions.

    Methoxylation: The phenoxy intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at the 2 and 4 positions of the anthracene ring.

    Final Coupling: The final step involves coupling the methoxylated intermediate with the anthraquinone core under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce anthracene derivatives.

Scientific Research Applications

1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The phenoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The anthraquinone core can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A simpler phenolic compound with a tert-butyl group.

    2,4-Dimethoxyanthraquinone: An anthraquinone derivative with methoxy groups but lacking the phenoxy substituent.

    1-(4-tert-Butyl)phenoxy-2-methoxyanthracene-9,10-dione: A closely related compound with one less methoxy group.

Uniqueness

1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione is unique due to its combination of phenoxy, tert-butyl, and methoxy groups attached to the anthraquinone core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

80490-13-7

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

IUPAC Name

1-(4-tert-butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C26H24O5/c1-26(2,3)15-10-12-16(13-11-15)31-25-20(30-5)14-19(29-4)21-22(25)24(28)18-9-7-6-8-17(18)23(21)27/h6-14H,1-5H3

InChI Key

LJIJVORKSDFCIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.